(3Z)-3-{[4-chloro-2-(phenylcarbonyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3Z)-3-[(2-BENZOYL-4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that includes a benzoyl group, a chlorophenyl group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(2-BENZOYL-4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the condensation of 2-benzoyl-4-chloroaniline with isatin under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(2-BENZOYL-4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3Z)-3-[(2-BENZOYL-4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (3Z)-3-[(2-BENZOYL-4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The pathways involved include the inhibition of key signaling molecules and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzoyl-4-chlorophenol
- N-(2-Benzoyl-4-chlorophenyl)formamide
- 2-Benzoyl-4-chlorophenyl N-(4-methoxyphenyl)carbamate
Uniqueness
(3Z)-3-[(2-BENZOYL-4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its indole moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and specific reactivity patterns, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H13ClN2O2 |
---|---|
Molecular Weight |
360.8 g/mol |
IUPAC Name |
3-(2-benzoyl-4-chlorophenyl)imino-1H-indol-2-one |
InChI |
InChI=1S/C21H13ClN2O2/c22-14-10-11-18(16(12-14)20(25)13-6-2-1-3-7-13)23-19-15-8-4-5-9-17(15)24-21(19)26/h1-12H,(H,23,24,26) |
InChI Key |
LQQXGUVKNZNMNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N=C3C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
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